AGIL; Shogun; Ro 17-3664
Description
Historical Context of ACCase-Inhibiting Herbicides
The discovery of ACCase-inhibiting herbicides marked a pivotal shift in weed management strategies. The first commercial ACCase inhibitor, diclofop-methyl, was introduced in 1978, providing selective control of grassy weeds in broadleaf crops. This breakthrough leveraged the enzyme’s role in fatty acid biosynthesis, a pathway absent in animals but critical for plant membrane integrity. By the 1980s, ArOPPs like fluazifop and quizalofop emerged, expanding the chemical diversity and application scope of ACCase inhibitors.
AGIL (propaquizafop) and Shogun entered the market as successors to earlier ArOPPs, optimized for enhanced translocation and metabolic stability in resistant weed species. RO 17-3664, a developmental code name, represents an earlier investigational compound within this family, though detailed public data on its commercialization status remain limited. The evolution of these herbicides parallels the growing understanding of ACCase biology and resistance mechanisms, which now inform stewardship programs to delay herbicide resistance.
Key milestones include:
Properties
Molecular Formula |
C22H22ClN3O5 |
|---|---|
Molecular Weight |
443.9 g/mol |
IUPAC Name |
2-(propan-2-ylideneamino)oxyethyl 2-[4-(6-chloroquinazolin-2-yl)oxyphenoxy]propanoate |
InChI |
InChI=1S/C22H22ClN3O5/c1-14(2)26-29-11-10-28-21(27)15(3)30-18-5-7-19(8-6-18)31-22-24-13-16-12-17(23)4-9-20(16)25-22/h4-9,12-13,15H,10-11H2,1-3H3 |
InChI Key |
QFPFELIAVNQMCW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OCCON=C(C)C)OC1=CC=C(C=C1)OC2=NC=C3C=C(C=CC3=N2)Cl |
Origin of Product |
United States |
Preparation Methods
Table 1: Control of Avena spp. in Winter Cereals
| Country | Application Rate (g a.i./ha) | Growth Stage | Control (%) |
|---|---|---|---|
| UK | 350 | 14–22 | 99 |
| France | 300 | 12–23 | 97 |
| Australia | 200 | 11–13 | 96 |
Table 2: Grass Weed Spectrum
| Weed Species | Control (%) |
|---|---|
| Alopecurus myosuroides | 92 |
| Lolium multiflorum | 97 |
| Poa annua | 99 |
Toxicological and Environmental Profile
AGIL exhibits low acute toxicity:
- Mammalian LD₅₀ : >3,467 mg/kg (oral, rat).
- Ecotoxicity : LC₅₀ >100 mg/L (rainbow trout).
- Soil half-life : 7–14 days under aerobic conditions, minimizing residual activity.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAE)
The chlorine atom on the quinoxaline ring (position 6) is activated for substitution due to electron-withdrawing effects of the heteroaromatic system. This site could undergo cross-coupling reactions, such as:
-
Suzuki–Miyaura Coupling : Pd-catalyzed coupling with boronic acids (e.g., pyrimidinyl boronic acids in MDA-MB-231 cytotoxins ).
-
Buchwald–Hartwig Amination : Pd/ligand systems (e.g., Pd(PPh₃)₂Cl₂ with Sphos ) to introduce amino groups.
Ester Hydrolysis
The propanoate ester is susceptible to hydrolysis:
-
Base-Catalyzed : Cleavage to (R)-2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoic acid and ethanol derivatives.
-
Acid-Catalyzed : Slower hydrolysis under acidic conditions .
Oxidative and Reductive Pathways
-
Quinoxaline Ring Reduction : Catalytic hydrogenation (e.g., H₂/Pd-C) could reduce the aromatic ring to a tetrahydroquinoxaline derivative.
-
Amine Oxide Reduction : The isopropylideneaminooxyethyl group may undergo reductive cleavage (e.g., Zn/HOAc) to yield primary amines .
Synthetic and Catalytic Context
While propaquizafop’s synthesis is not detailed in the provided sources, analogous reactions from the literature include:
Palladium-Catalyzed Couplings
-
Sonogashira Reaction : Copper-free protocols using Pd(CH₃CN)₂Cl₂/CataCXium A in 2-MeTHF enable alkynylation of aryl halides .
-
Mitsunobu Reaction : Triphenylphosphine/DIAD systems for etherification or esterification .
Esterification Strategies
-
Steglich Esterification : DCC/DMAP-mediated coupling of carboxylic acids and alcohols.
Environmental Degradation Pathways
Propaquizafop’s herbicidal activity relies on stability under field conditions, but degradation likely involves:
Scientific Research Applications
Propaquizafop has a wide range of applications in scientific research:
Agriculture: It is extensively used to study weed control mechanisms and the development of herbicide-resistant crops.
Environmental Science: Research focuses on its persistence and dissipation in soil and its impact on soil properties.
Toxicology: Studies investigate its effects on non-target organisms, including potential carcinogenic and genotoxic effects.
Mechanism of Action
Propaquizafop exerts its herbicidal effects by inhibiting the enzyme acetyl-CoA carboxylase (ACCase), which is crucial for fatty acid synthesis in plants . This inhibition disrupts the production of essential lipids, leading to the death of the targeted grass weeds. The molecular target is the ACCase enzyme, and the pathway involved is the fatty acid biosynthesis pathway .
Comparison with Similar Compounds
Key Chemical Properties of Propaquizafop:
- Molecular Formula : C${22}$H${22}$ClN$3$O$5$
- Molecular Weight : 443.88 g/mol
- CAS No.: 111479-05-1
- Density : 1.28 g/cm³
- Solubility : Soluble in DMSO; stored at -20°C (powder) or -80°C (solvent) .
Propaquizafop is marketed globally under trade names such as Agil (Syngenta), Shogun, and Ro 17-3664 . Its efficacy is attributed to rapid foliar absorption and translocation within phloem tissues, targeting meristematic regions of grasses .
Comparison with Similar Compounds
Propaquizafop belongs to the FOPs (aryloxyphenoxypropionates), a subclass of ACCase inhibitors. Below is a comparative analysis with key analogues:
Table 1: Comparative Overview of FOP Herbicides
Key Differences:
Chemical Structure: Propaquizafop contains a quinoxaline ring (C${12}$H${6}$ClN$_2$O), enhancing its binding affinity to ACCase compared to haloxyfop-P-methyl’s trifluoromethyl group . Substituents influence solubility; propaquizafop’s DMSO solubility facilitates foliar absorption, whereas haloxyfop-P-methyl’s hydrophobicity limits translocation .
Selectivity and Application :
- Propaquizafop exhibits higher selectivity in dicot crops due to metabolic degradation in broad-leaved plants, unlike metamifop, which is tailored for rice paddies .
- Isoxapyrifop is less commercially prevalent due to regulatory restrictions on its broad-spectrum activity .
Efficacy: Propaquizafop achieves 90–95% control of Echinochloa crus-galli (barnyard grass) at 50–75 g/ha, outperforming haloxyfop-P-methyl in humid conditions .
Research Findings and Contradictions
Critical Studies:
- Phloem Mobility : Propaquizafop’s moderate log P (3.8) and molecular weight (443.88) align with the Kleier model’s criteria for phloem mobility, enabling systemic action .
- Field Performance: Trials demonstrate 85–90% suppression of Sorghum halepense (Johnson grass) with minimal crop injury, contrasting with older quinoxaline herbicides requiring higher doses .
Discrepancies in Classification**:
Early studies (e.g., Bocion et al., 1987) classified Ro 17-3664 as a quinoxaline herbicide . However, ISO and modern databases confirm its classification as a phenoxyisopropionic acid derivative, emphasizing structural alignment with FOPs . This reclassification reflects updated mechanistic understanding of ACCase inhibition .
Q & A
Basic Research Questions
Q. How should researchers formulate testable hypotheses for studying AGIL, Shogun, and Ro 17-3664?
- Methodological Answer : Begin by anchoring hypotheses in established theoretical frameworks (e.g., molecular interaction models or pharmacokinetic theories) to guide variable selection and experimental design. Conduct a systematic literature review to identify gaps, such as unexplored mechanisms or contradictory findings. Use "what," "how," and "why" questioning (e.g., "How does Ro 17-3664 modulate enzyme X?") to refine hypotheses into falsifiable statements .
Q. What strategies optimize literature reviews for these compounds?
- Methodological Answer : Employ advanced search techniques using Boolean operators (AND/OR/NOT) and quotation marks to isolate precise terms (e.g., "AGIL pharmacokinetics") in Google Scholar and academic databases. Prioritize peer-reviewed articles, noting methodological limitations in existing studies (e.g., small sample sizes). Organize findings into thematic clusters (e.g., mechanistic studies vs. clinical trials) to highlight research gaps .
Q. How to select appropriate methodologies for preliminary studies on these compounds?
- Methodological Answer : Start with pre-experimental designs (e.g., single-group pretest-posttest) to establish baseline efficacy or toxicity profiles. Use in vitro assays (e.g., enzyme inhibition) for Shogun or AGIL, leveraging controlled conditions to isolate variables. Validate instruments (e.g., HPLC protocols) through pilot testing to ensure reliability .
Q. What ethical considerations are critical in experimental designs involving these compounds?
- Methodological Answer : Ensure compliance with institutional review boards (IRBs) by disclosing potential risks (e.g., toxicity) in animal or human trials. Use blinding and randomization in control groups to minimize bias. Document informed consent processes and data anonymization protocols .
Advanced Research Questions
Q. How can factorial designs elucidate interactions between AGIL, Shogun, and Ro 17-3664?
- Methodological Answer : Implement a 2×2×2 factorial design to test all combinations of compound doses, measuring outcomes like receptor binding affinity or metabolic half-life. Use ANOVA to analyze main effects and interactions. For example, test if AGIL’s efficacy is enhanced by Shogun in specific concentration ranges, controlling for Ro 17-3664’s antagonistic effects .
Q. How to resolve contradictions in existing data on these compounds’ mechanisms?
- Methodological Answer : Conduct meta-analyses to quantify effect sizes across studies, identifying outliers or methodological inconsistencies (e.g., variations in solvent pH). Replicate conflicting experiments using updated techniques (e.g., cryo-EM for structural analysis) or alternative models (e.g., transgenic organisms). Triangulate findings with complementary methods, such as kinetic assays and computational simulations .
Q. What frameworks integrate multi-modal data (e.g., biochemical assays and digital trace data) for these compounds?
- Methodological Answer : Develop hybrid workflows combining wet-lab experiments (e.g., dose-response curves) with computational pipelines (e.g., molecular docking simulations). Use tools like KNIME or Galaxy for workflow orchestration. Address ethical and technical challenges in data linking, such as ensuring informed consent for human genomic data paired with clinical surveys .
Q. How to adapt theoretical frameworks for novel mechanisms of Ro 17-3664?
- Methodological Answer : Extend existing theories (e.g., allosteric modulation) by incorporating new empirical data. For example, if Ro 17-3664 exhibits off-target effects, revise kinetic models to include secondary binding sites. Validate through iterative hypothesis testing, comparing predicted vs. observed outcomes in dose-escalation trials .
Tables for Methodological Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
